molecular formula C16H10N2O5 B15208078 2-(2-(5-Nitro-2-furyl)vinyl)-8-quinolinecarboxylic acid CAS No. 13022-19-0

2-(2-(5-Nitro-2-furyl)vinyl)-8-quinolinecarboxylic acid

Cat. No.: B15208078
CAS No.: 13022-19-0
M. Wt: 310.26 g/mol
InChI Key: MPLXOYIEPRYMGQ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(5-Nitro-2-furyl)vinyl)-8-quinolinecarboxylic acid is an organic compound that features a quinoline ring system substituted with a nitrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-Nitro-2-furyl)vinyl)-8-quinolinecarboxylic acid typically involves the condensation of 5-nitrofurfural with 8-quinolinecarboxylic acid under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-(5-Nitro-2-furyl)vinyl)-8-quinolinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the furan ring.

    Reduction: Amino derivatives of the furan ring.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(5-Nitro-2-furyl)vinyl)-8-quinolinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(5-Nitro-2-furyl)vinyl)-8-quinolinecarboxylic acid involves its interaction with biological macromolecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the quinoline ring system can intercalate into DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(5-Nitro-2-furyl)vinyl)-8-quinolinecarboxylic acid is unique due to the combination of the quinoline and nitrofuran moieties, which confer distinct chemical and biological properties. The presence of the carboxylic acid group also allows for further functionalization, making it a versatile compound for various applications.

Properties

CAS No.

13022-19-0

Molecular Formula

C16H10N2O5

Molecular Weight

310.26 g/mol

IUPAC Name

2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-8-carboxylic acid

InChI

InChI=1S/C16H10N2O5/c19-16(20)13-3-1-2-10-4-5-11(17-15(10)13)6-7-12-8-9-14(23-12)18(21)22/h1-9H,(H,19,20)/b7-6+

InChI Key

MPLXOYIEPRYMGQ-VOTSOKGWSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)/C=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)C=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.